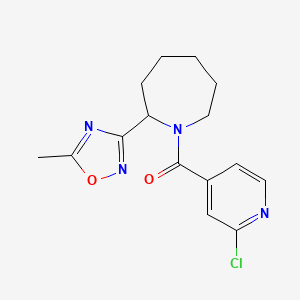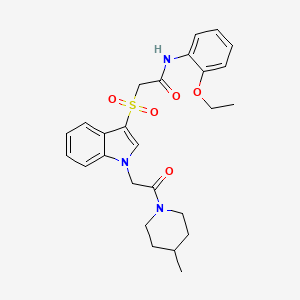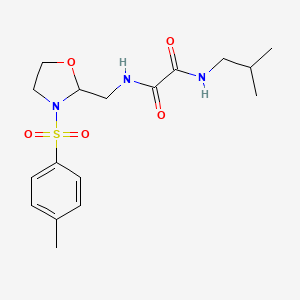
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors. Specifically, it has been found to bind to the alpha-7 nicotinic acetylcholine receptor and modulate its activity. This receptor is involved in a wide range of physiological processes, including learning and memory, and has been implicated in a number of neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been found to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors, it has been found to have anti-inflammatory properties and may be useful in the treatment of certain types of cancer. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane in lab experiments is its unique chemical structure, which makes it a useful tool for studying the function of certain neurotransmitter receptors. However, one of the limitations of using this compound is that it is difficult to synthesize and requires expertise in organic chemistry.
将来の方向性
There are a number of potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One area of interest is in the development of new drugs based on this compound for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is in the development of new methods for synthesizing this compound, which could make it more widely available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成法
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to form the intermediate product, 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. The final product is obtained by treating the intermediate product with sodium hydroxide.
科学的研究の応用
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain types of cancer.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIDYDLJFLTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)
![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

